1-Amino-1-(3-ethenylphenyl)propan-2-one
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Overview
Description
1-Amino-1-(3-ethenylphenyl)propan-2-one is an organic compound with the molecular formula C11H13NO This compound is characterized by the presence of an amino group, a phenyl ring with an ethenyl substituent, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(3-ethenylphenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-ethenylbenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene intermediate to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1-(3-ethenylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary alcohols, and various amide derivatives .
Scientific Research Applications
1-Amino-1-(3-ethenylphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3-ethenylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpropan-2-one: Similar in structure but lacks the amino and ethenyl groups.
1-(3,4-Dimethoxyphenyl)propan-2-one: Contains additional methoxy groups on the phenyl ring.
1-(3,4-Methylenedioxyphenyl)propan-2-one: Features a methylenedioxy group on the phenyl ring.
Uniqueness
1-Amino-1-(3-ethenylphenyl)propan-2-one is unique due to the presence of both an amino group and an ethenyl substituent on the phenyl ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-amino-1-(3-ethenylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-7,11H,1,12H2,2H3 |
InChI Key |
SYRGFCJSULJMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1)C=C)N |
Origin of Product |
United States |
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